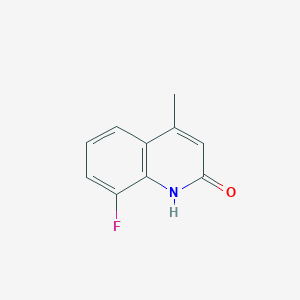

8-Fluoro-4-methyl-1H-quinolin-2-one

Descripción general

Descripción

8-Fluoro-4-methyl-1H-quinolin-2-one is a fluorinated quinoline derivative with the molecular formula C10H8FNO.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4-methyl-1H-quinolin-2-one typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives can be employed, followed by cyclization to yield the desired quinoline derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and solvents, such as tetrahydrofuran, can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Substitution Reactions

The fluorine atom at the 8-position and the methyl group at the 4-position are key sites for substitution.

Nucleophilic Aromatic Substitution (SN_NNAr)

Fluorine at the 8-position can participate in substitution under strongly basic or catalytic conditions:

Mechanistic Notes :

-

The electron-deficient aromatic ring facilitates SAr with soft nucleophiles (e.g., thiourea, azide).

-

Azide substitution followed by Staudinger reduction enables conversion to amine derivatives .

Oxidation of the Methyl Group

The 4-methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions:

| Reagent/Conditions | Product | Notes | Reference |

|---|---|---|---|

| KMnO, HSO, Δ | 4-Carboxy-8-fluoroquinolin-2-one | Requires harsh conditions |

Reduction of the Lactam

The quinolinone carbonyl can be reduced to a hydroxyl group:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH, MeOH | 8-Fluoro-4-methyl-1,2-dihydroquinolin-2-ol | 55% |

Halogenation

Decarboxylative halogenation pathways (via radical intermediates) have been reported for similar quinolinones:

| Reagent/Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| NBS, AIBN, CCl | 8-Fluoro-4-(bromomethyl)quinolin-2-one | Radical chain process |

Key Mechanism :

Radical Reactions

The quinolinone scaffold participates in radical cyclization and coupling:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Radical cyclization | KCO, DMF, 150°C | Fused polycyclic derivatives | |

| Cross-coupling | Pd(OAc), PPh, Δ | Biarylquinolinones |

Example :

-

Radical intermediates generated via single-electron transfer (SET) enable regioselective functionalization .

Comparative Reactivity

| Feature | 8-Fluoro-4-methylquinolin-2-one | 4-Chloro-8-methylquinolin-2-one |

|---|---|---|

| Substitution at C8 | Fluorine (low reactivity) | Chlorine (higher reactivity) |

| Oxidation Susceptibility | Methyl → Carboxylic acid | Methyl → Carboxylic acid |

| Reduction Potential | Lactam → Dihydroxyquinoline | Lactam → Dihydroxyquinoline |

Structural Influence :

-

Fluorine’s electronegativity reduces electron density at C8, limiting SAr compared to chloro analogs .

Key Research Findings

-

Antimicrobial Applications : Derivatives synthesized via azide substitution show inhibitory activity against HIV-1 reverse transcriptase (IC = 2–5 μM) .

-

Antimalarial Potential : Analogous 4(1H)-quinolones exhibit nanomolar activity against Plasmodium falciparum by targeting cytochrome bc .

-

Stability : The methyl group enhances metabolic stability compared to non-methylated analogs .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemistry

8-Fluoro-4-methyl-1H-quinolin-2-one serves as a crucial building block in the synthesis of various fluorinated quinoline derivatives. Its reactivity allows for multiple chemical transformations, including:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms quinoline N-oxides | Hydrogen peroxide, peracids |

| Reduction | Converts to different quinoline derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Nucleophilic substitution reactions | Amines, thiols under basic conditions |

The compound exhibits notable biological activities, including potential antibacterial and antiviral properties. Research indicates its ability to modulate enzyme activity, particularly with cytochrome P450 enzymes, which are essential for drug metabolism.

Case Study: Antiviral Activity

In a study examining the antiviral effects of various quinoline derivatives, this compound demonstrated significant inhibition of viral replication in vitro. This positions it as a candidate for further development in antiviral therapies .

Medicinal Chemistry

Due to its interaction with biological targets, this compound is being explored for its potential use in treating infectious diseases and as an enzyme inhibitor. Its derivatives are under investigation for their roles as:

| Therapeutic Target | Potential Application |

|---|---|

| Kappa Opioid Receptor (KOR) | Treatment of migraine and mood disorders |

| Antibacterial Agents | Development of new antibiotics |

A notable study highlighted the synthesis of selective KOR antagonists incorporating the 8-fluoro group, enhancing their pharmacological profile .

Industrial Applications

The compound is also utilized in material science for developing unique materials such as liquid crystals and dyes. Its structural properties make it suitable for applications in:

| Application Area | Description |

|---|---|

| OLEDs | Used in organic light-emitting diodes |

| DSSCs | Employed in dye-sensitized solar cells |

Mecanismo De Acción

The mechanism of action of 8-Fluoro-4-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition prevents bacterial reproduction and leads to the elimination of the infection .

Comparación Con Compuestos Similares

7-Fluoro-4-methylquinoline: Another fluorinated quinoline with similar properties but different substitution patterns.

8-Fluoroquinoline: Lacks the methyl group at the 4-position, leading to different chemical behavior.

4-Methylquinoline: Lacks the fluorine atom, resulting in different reactivity and applications.

Uniqueness: 8-Fluoro-4-methyl-1H-quinolin-2-one is unique due to the presence of both fluorine and methyl groups, which enhance its biological activity and chemical stability. This combination makes it a valuable compound for various applications in medicinal chemistry and material science .

Actividad Biológica

8-Fluoro-4-methyl-1H-quinolin-2-one is a fluorinated quinoline derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 177.18 g/mol. Its structure features a quinoline ring system with a fluorine atom at the 8-position and a methyl group at the 4-position. The presence of the fluorine atom is known to enhance the compound's reactivity and biological activity, making it a valuable building block in synthetic chemistry and drug development.

This compound interacts with various enzymes and proteins, influencing their activity and function. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to altered metabolic pathways, impacting the pharmacokinetics of co-administered drugs.

Cellular Effects

Research indicates that this compound modulates several cellular processes:

- Gene Expression : It affects the expression of genes involved in oxidative stress response and apoptosis.

- Cell Signaling : The compound interferes with key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Gene Expression | Modulates genes related to oxidative stress and apoptosis |

| Signaling Pathways | Interferes with MAPK/ERK signaling pathways |

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms:

- Microtubule Disruption : The compound disrupts microtubule assembly, leading to cell cycle arrest.

- Apoptosis Induction : It activates caspases involved in apoptosis, including caspase-3, -8, and -9 .

Case Study: Antiproliferative Activity

In a study evaluating several quinoline derivatives against human cancer cell lines, compounds similar to this compound demonstrated high potency (IC50 < 1 μM) against various cancer types without affecting normal cells (IC50 > 50 μM) .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (μM) | Effect on Normal Cells |

|---|---|---|---|

| This compound | COLO 205 | < 1 | No effect (IC50 > 50) |

| Compound X | HL-60 | < 1 | No effect (IC50 > 50) |

Antibacterial and Antiviral Properties

In addition to its anticancer properties, this compound exhibits significant antibacterial and antiviral activities. It has been identified as a candidate for drug development targeting various infectious diseases. Its derivatives have shown effectiveness against pathogens such as HIV and other viral agents .

The mechanism of action of this compound involves:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including HIV reverse transcriptase.

- Receptor Interaction : The compound may interact with NMDA receptors, influencing neurotransmission processes.

Propiedades

IUPAC Name |

8-fluoro-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKVISKCXVJRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5279-86-7 | |

| Record name | 8-Fluoro-4-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5279-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.